Azido-PEG2-VHL

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

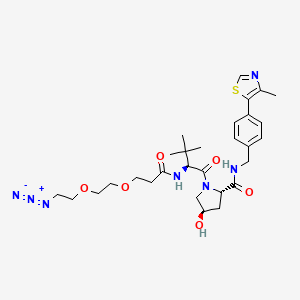

Structure

2D Structure

Eigenschaften

Molekularformel |

C29H41N7O6S |

|---|---|

Molekulargewicht |

615.7 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H41N7O6S/c1-19-25(43-18-32-19)21-7-5-20(6-8-21)16-31-27(39)23-15-22(37)17-36(23)28(40)26(29(2,3)4)34-24(38)9-11-41-13-14-42-12-10-33-35-30/h5-8,18,22-23,26,37H,9-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1 |

InChI-Schlüssel |

FXRBDYWHWCJFLA-MVERNJQCSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG2-VHL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG2-VHL, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, role in targeted protein degradation, and provide detailed experimental protocols for its application.

Introduction to this compound and PROTAC Technology

This compound is not a therapeutic agent on its own, but rather a key building block for the synthesis of PROTACs. It is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a short polyethylene (B3416737) glycol (PEG) linker, and terminated with an azide (B81097) (N₃) group. This azide functionality allows for its facile covalent attachment to a target protein ligand via "click chemistry".

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of three key components:

-

A ligand for a target protein of interest (POI): This "warhead" binds specifically to the protein intended for degradation.

-

A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, a cellular enzyme responsible for tagging proteins with ubiquitin.

-

A linker: This connects the two ligands, bringing the target protein and the E3 ligase into close proximity.

The fundamental principle of PROTAC action is to induce the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.

The Specific Role and Mechanism of Action of this compound

The this compound molecule serves as the E3 ligase-recruiting component of a PROTAC. Its mechanism of action can be broken down into the following key steps:

-

PROTAC Synthesis: The azide group on this compound allows for its efficient and specific conjugation to a "warhead" ligand (containing a compatible alkyne group) for a target protein. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[1] The result is a complete PROTAC molecule.

-

Ternary Complex Formation: Once introduced into a cellular environment, the VHL ligand portion of the PROTAC binds to the VHL E3 ligase complex.[2] Concurrently, the "warhead" portion of the PROTAC binds to the target protein of interest. This dual binding brings the VHL E3 ligase and the target protein into close proximity, forming a ternary complex. The formation of a stable ternary complex is crucial for efficient protein degradation.

-

Ubiquitination of the Target Protein: The VHL E3 ligase complex, now in close proximity to the target protein, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, having facilitated this process, is then free to engage another target protein and E3 ligase, acting catalytically to induce further degradation.

Quantitative Data and Physicochemical Properties

Table 1: Representative Binding Affinities of VHL Ligands

| VHL Ligand | Binding Affinity (Kd) to VHL | Assay Method |

| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |

| VH101 | 44 nM | Isothermal Titration Calorimetry (ITC) |

| Representative Weak Affinity Ligand | 2-3 µM | Competitive Binding Assay |

It is important to note that even VHL ligands with weaker binding affinities can form potent PROTACs, as the overall efficacy is dependent on the stability of the ternary complex.[3]

Table 2: Representative Degradation Efficiency of VHL-based PROTACs with PEG Linkers

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| MZ1 | BRD4 | HeLa | 25 | >90 |

| ARD-266 | Androgen Receptor | LNCaP | 1-10 | >95 |

| Representative p38α Degrader | p38α | MDA-MB-231 | ~46 | ~99 |

DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achievable.

Table 3: Physicochemical Properties of a Related Molecule (Azido-PEG2-acid)

| Property | Value |

| Molecular Formula | C₇H₁₃N₃O₄ |

| Molecular Weight | 203.20 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 70.1 Ų |

Data from PubChem CID 60146181 for Azido-PEG2-acid, a structurally similar compound.[4]

Experimental Protocols

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM solution of this compound in DMSO.

-

Prepare a 10 mM solution of the alkyne-functionalized target protein ligand in DMSO.

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 1 M solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 50 mM solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine equimolar amounts of this compound and the alkyne-functionalized ligand.

-

Add the THPTA solution to the reaction mixture (final concentration ~1 mM).

-

Add the CuSO₄ solution (final concentration ~0.1 mM).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1 mM).

-

-

Reaction and Purification:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the PROTAC can be purified using reverse-phase HPLC.

-

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis

Caption: Workflow for synthesizing a PROTAC using CuAAC click chemistry.

Logical Relationship: VHL E3 Ligase Complex Assembly

Caption: The assembly of the VHL E3 ubiquitin ligase complex.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azido-PEG2-acid | C7H13N3O4 | CID 60146181 - PubChem [pubchem.ncbi.nlm.nih.gov]

Azido-PEG2-VHL: An In-Depth Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide focuses on the application of Azido-PEG2-VHL, a key reagent in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. This compound incorporates a high-affinity VHL ligand connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This azide functionality allows for the efficient and modular synthesis of PROTACs through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for PROTAC synthesis and evaluation, and a summary of the current landscape of VHL-based targeted protein degradation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a novel pharmacological strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] Unlike traditional inhibitors that merely block the function of a target protein, TPD results in its physical removal from the cell.[2]

PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By simultaneously binding to the POI and an E3 ligase, PROTACs induce the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4]

The Role of the VHL E3 Ligase and this compound

The von Hippel-Lindau (VHL) tumor suppressor is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[] Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), leading to its ubiquitination and degradation. The well-characterized interaction between VHL and its substrates has made it a popular choice for recruitment by PROTACs.

This compound is a chemical tool designed for the streamlined synthesis of VHL-recruiting PROTACs. It comprises:

-

A VHL Ligand: A small molecule that binds with high affinity to the VHL E3 ligase.

-

A PEG2 Linker: A two-unit polyethylene glycol linker that provides spacing and can influence the physicochemical properties of the final PROTAC.

-

An Azide Group: A reactive moiety that enables covalent linkage to a POI ligand containing a terminal alkyne via click chemistry.

The use of this compound offers a modular and efficient approach to PROTAC synthesis, allowing researchers to readily couple it with various alkyne-modified POI ligands to generate a library of PROTAC candidates for screening and optimization.

PROTAC Synthesis Utilizing this compound via Click Chemistry

The synthesis of a PROTAC using this compound and an alkyne-functionalized POI ligand is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-functionalized Protein of Interest (POI) ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

-

Deionized water

-

Reaction vial

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-functionalized POI ligand in a compatible solvent (e.g., 10 mM in DMSO).

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

-

Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., 100 mM in DMSO/water).

-

-

Reaction Setup:

-

In a reaction vial, combine this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents).

-

Add the reaction solvent to achieve a suitable concentration (e.g., 1-10 mM).

-

-

Addition of Catalytic Reagents:

-

To the reaction mixture, add the copper ligand solution (e.g., to a final concentration of 1-2 mM).

-

Add the CuSO₄·5H₂O solution (e.g., to a final concentration of 0.2-0.5 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 3-5 mM).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed (typically 1-4 hours).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water or a suitable buffer.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

-

Experimental Protocols for PROTAC Evaluation

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro assays.

Western Blotting for Target Protein Degradation

This is the primary assay to determine the ability of a PROTAC to induce the degradation of the target protein and to quantify key parameters such as DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.

Materials:

-

Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and VHL E3 ligase complex

-

Purified recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC compound

-

SDS-PAGE and Western blotting reagents as described above

-

Primary antibody against the target protein or ubiquitin

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, VHL E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add the PROTAC at the desired concentration or a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blotting, probing for the target protein.

-

A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be observed in the presence of a functional PROTAC.

-

Cell Viability Assay

This assay is crucial to determine if the observed protein degradation leads to a desired cellular phenotype, such as decreased proliferation or cell death in cancer cells, and to assess the general cytotoxicity of the PROTAC. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Materials:

-

Cultured cells

-

PROTAC compound

-

Opaque-walled multi-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled multi-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

-

Assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Plot the cell viability against the PROTAC concentration to determine the IC₅₀ or GI₅₀ value.

-

Quantitative Data Summary

| PROTAC (Target) | E3 Ligase | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| MZ1 (BRD4) | VHL | PEG-based | HeLa | 29 | >90 | Zengerle et al., 2015 |

| ARV-771 (BRD4) | VHL | PEG-based | 22Rv1 | <1 | >95 | Raina et al., 2016 |

| Compound 7 (BTK) | VHL | PEG-based | K562 | ~150 | - | |

| LC-2 (KRAS G12C) | VHL | PEG-based | MIA PaCa-2 | 320 | ~75 | Bond et al., 2020 |

| NR-11c (p38α) | VHL | PEG-based | MDA-MB-231 | - | Potent |

Note: The linker composition in these examples may not be identical to a PEG2 linker but represents similar chemical space.

Visualization of Pathways and Workflows

Signaling Pathway: VHL-Mediated Ubiquitination of HIF-1α

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the VHL Ligand in Azido-PEG2-VHL: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role and applications of Azido-PEG2-VHL, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the critical function of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand component, the mechanism of PROTAC-mediated protein degradation, and the utility of the azide (B81097) group for click chemistry-based PROTAC assembly. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. Detailed experimental protocols for the characterization of VHL-based PROTACs and representative quantitative data are provided to facilitate practical application and further research.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors that merely block the function of a target protein, TPD agents, such as PROTACs, eliminate the target protein from the cell entirely.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] This tripartite assembly brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Among the various E3 ligases that can be hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is one of the most extensively studied and utilized.[2] this compound is a versatile chemical tool designed to streamline the synthesis of VHL-recruiting PROTACs. It comprises three key components:

-

VHL Ligand: This portion of the molecule binds with high affinity to the VHL E3 ligase, effectively "hijacking" it for the degradation of a desired target protein.

-

PEG2 Linker: A short polyethylene (B3416737) glycol linker provides optimal spacing between the VHL ligand and the POI ligand, facilitating the formation of a stable ternary complex. The composition and length of the linker are critical for the efficacy of the resulting PROTAC.[3]

-

Azide Group: This functional group enables the covalent attachment of a POI ligand through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This guide will delve into the specifics of the VHL ligand's role in the context of this compound and provide practical information for the development and characterization of novel VHL-based PROTACs.

The VHL Ligand: Hijacking the Cellular Degradation Machinery

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^). In its native physiological role, the VHL complex is a crucial regulator of the cellular response to changes in oxygen levels. Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification allows for its recognition and binding by VHL, leading to its ubiquitination and proteasomal degradation.

The VHL ligands used in PROTACs are peptidomimetic molecules designed to mimic the hydroxylated HIF-1α peptide, thereby binding to the same recognition pocket on the VHL protein with high affinity. By incorporating a VHL ligand into a PROTAC, researchers can effectively redirect the potent degradation capacity of the VHL E3 ligase towards a chosen protein of interest.

Mechanism of Action of a VHL-based PROTAC

The mechanism of action of a PROTAC synthesized from this compound can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the VHL ligand), forming a transient ternary complex.

-

Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the VHL complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling: The PROTAC molecule is not degraded in this process and is released to engage another target protein and E3 ligase, acting in a catalytic manner.

// Nodes POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC\n(VHL-PEG-POI Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; VHL [label="VHL E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2 [label="E2-Ub", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-VHL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_POI [label="Poly-ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded_Peptides [label="Degraded Peptides", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Recycled_PROTAC [label="Recycled PROTAC", fillcolor="#FBBC05", fontcolor="#202124", style=dashed];

// Edges POI -> Ternary_Complex [label="Binds"]; PROTAC -> Ternary_Complex; VHL -> Ternary_Complex; E2 -> Ternary_Complex [label="Recruited"]; Ternary_Complex -> Ub_POI [label="Ubiquitination"]; Ub_POI -> Proteasome [label="Recognition"]; Proteasome -> Degraded_Peptides [label="Degradation"]; Ternary_Complex -> Recycled_PROTAC [label="Release"]; Recycled_PROTAC -> POI [style=dashed]; } caption: "PROTAC Mechanism of Action"

The VHL-HIF-1α Signaling Pathway

Understanding the natural signaling pathway involving VHL is crucial for appreciating the mechanism of VHL-based PROTACs. The following diagram illustrates the key events in the VHL-HIF-1α pathway under both normoxic and hypoxic conditions.

Quantitative Analysis of VHL-based PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex. While specific data for PROTACs synthesized directly from this compound will be target-dependent, the following tables provide representative quantitative data for well-characterized VHL-based PROTACs, MZ1 and ARV-771, which utilize similar structural motifs.

Binding Affinities and Ternary Complex Formation

Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes.

| Compound | Binary Binding (VHL) Kd (nM) | Binary Binding (Target) Kd (nM) | Ternary Complex (VHL-PROTAC-Target) Kd (nM) | Cooperativity (α) |

| MZ1 | 29 | 15 (BRD4BD2) | 1 (VHL-MZ1-BRD4BD2) | 22 |

| ARV-771 | ~70 | Not Reported | Not Reported | Not Reported |

Data for MZ1 sourced from. Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC for VHL to the ternary complex Kd. An α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for VHL.

Cellular Degradation Potency

The cellular potency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | H661 | 8 | >90 |

| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 | Not Reported |

Data for MZ1 sourced from. Data for ARV-771 sourced from.

Experimental Protocols for PROTAC Characterization

The successful development of a novel PROTAC requires rigorous experimental validation. The following section provides detailed protocols for key assays used to characterize the binding and degradation activity of VHL-based PROTACs.

Experimental Workflow

A typical workflow for the characterization of a newly synthesized PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and determine its potency and selectivity.

// Nodes Synthesis [label="PROTAC Synthesis\n(e.g., using this compound)"]; Biochemical [label="Biochemical Assays"]; SPR [label="SPR Analysis\n(Binary & Ternary Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRFRET [label="TR-FRET Assay\n(Ternary Complex Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cellular Assays"]; WesternBlot [label="Western Blot\n(Protein Degradation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotypic [label="Phenotypic Assays\n(e.g., Cell Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization"];

// Edges Synthesis -> Biochemical; Biochemical -> SPR; Biochemical -> TRFRET; SPR -> Cellular; TRFRET -> Cellular; Cellular -> WesternBlot; Cellular -> Phenotypic; WesternBlot -> Optimization; Phenotypic -> Optimization; } caption: "PROTAC Characterization Workflow"

Western Blot for Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the primary antibody against the loading control.

-

Wash and incubate with the appropriate secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To measure the binding kinetics and affinity of the PROTAC to the VHL E3 ligase and the target protein, and to characterize the formation of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, NTA)

-

Purified VHL complex (VHL/Elongin B/Elongin C)

-

Purified target protein

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Protocol for Ternary Complex Analysis:

-

Immobilization:

-

Immobilize the purified VHL complex onto the sensor chip surface using standard amine coupling or affinity capture methods.

-

-

Binary Binding Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (Kd).

-

Regenerate the sensor surface between injections if necessary.

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized VHL surface.

-

The binding response will reflect the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To confirm and quantify the formation of the ternary complex in a solution-based assay.

Materials:

-

TR-FRET compatible plate reader

-

Low-volume microplates (e.g., 384-well)

-

Tagged VHL complex (e.g., His-tagged)

-

Tagged target protein (e.g., GST-tagged)

-

PROTAC of interest

-

TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Terbium)

-

TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2)

-

Assay buffer

Protocol:

-

Reagent Preparation:

-

Prepare solutions of the tagged VHL complex, tagged target protein, and the PROTAC at various concentrations in assay buffer.

-

-

Assay Setup:

-

In a microplate, add the tagged VHL complex, tagged target protein, and the PROTAC.

-

Add the TR-FRET donor and acceptor antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

-

-

Measurement:

-

Measure the TR-FRET signal on a compatible plate reader, exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation and the "hook effect" at high PROTAC concentrations.

-

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the synthesis of VHL-recruiting PROTACs. The VHL ligand component is central to the function of these molecules, enabling the hijacking of the VHL E3 ligase to induce the degradation of specific proteins of interest. The integrated azide group allows for the rapid and efficient generation of PROTAC libraries using click chemistry, accelerating the discovery and optimization of novel targeted protein degraders.

The continued development of novel VHL ligands with improved physicochemical properties and the exploration of diverse linker chemistries will undoubtedly expand the utility of VHL-based PROTACs. As our understanding of the intricacies of ternary complex formation and the cellular ubiquitin-proteasome system grows, so too will our ability to design more potent, selective, and clinically effective protein degrading therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly advancing field.

References

The Role of Azido-PEG2-VHL in Driving Targeted Protein Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Azido-PEG2-VHL as a critical chemical tool for inducing protein ubiquitination and subsequent degradation through the design of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanism of action, present quantitative data for VHL-based PROTACs, provide detailed experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in the rapidly advancing field of targeted protein degradation.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a versatile chemical building block designed for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises:

-

A VHL Ligand: This portion of the molecule binds with high affinity to the VHL E3 ligase, effectively "hijacking" it for the degradation of a chosen target.

-

A PEG2 Linker: A short polyethylene (B3416737) glycol linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

-

An Azide Group: This functional group enables the straightforward and efficient conjugation to a POI ligand containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.

The fundamental principle behind using this compound is to create a molecular bridge that brings a target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Mechanism of Action: VHL-Mediated Ubiquitination

The process of targeted protein degradation initiated by a PROTAC synthesized from this compound can be broken down into a series of key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex (Target Protein - PROTAC - VHL). The formation and stability of this complex are critical for degradation efficiency.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the target protein.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, creating a polyubiquitin (B1169507) chain that serves as a degradation signal.

-

Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated target protein and degrades it into smaller peptides, while the PROTAC and the VHL E3 ligase are recycled to degrade additional target protein molecules.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated using several key metrics:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

IC50: The concentration of the PROTAC that causes 50% inhibition of a biological function (e.g., cell viability).

-

Kd: The dissociation constant, which measures the binding affinity of the PROTAC to its target protein or the E3 ligase.

Below are tables summarizing quantitative data for several well-characterized VHL-based PROTACs.

Table 1: VHL-Based PROTACs Targeting BRD4

| PROTAC Name | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) | Reference(s) |

| MZ1 | BRD4 (preferential) | H661, H838 | 8, 23 | >90 at 100 nM | BRD4 BD1: 13, BRD4 BD2: 60 | [1] |

| ARV-771 | BRD2/3/4 | 22Rv1 (CRPC) | < 5 | Not Reported | BRD4 BD1: 9.6, BRD4 BD2: 7.6 | [2] |

| A947 | SMARCA2 (preferential) | SW1573 | 0.039 | 96 | SMARCA2: 93, SMARCA4: 65 | [3] |

Table 2: VHL-Based PROTACs Targeting Other Proteins

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| Compound 139 | BRD4 | PC3 | 3.3 | 97 | |

| Compound 139 | BRD4 | EOL-1 | 0.87 | 96 | |

| Compound 141 | BRD4 | PC3 | 2.58 | 94 | |

| Compound 141 | BRD4 | EOL-1 | 216 | 67 | |

| Compound 112 | SMARCA2 | HeLa | <10 | Not Reported | |

| Compound 113 | SMARCA2 | HeLa | <10 | Not Reported | |

| Compound 114 | SMARCA2 | HeLa | <10 | Not Reported |

Experimental Protocols

Synthesis of a VHL-based PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating this compound to an alkyne-containing POI ligand.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-coordinating ligand

-

Solvent system (e.g., t-butanol/water, DMF, or DMSO)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate tube, premix the CuSO₄ solution (0.1-0.2 equivalents) and the ligand solution (0.1-0.2 equivalents).

-

-

Reaction Initiation:

-

Add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent) to the reaction mixture containing the alkyne and azide.

-

Add the premixed copper/ligand solution to the reaction mixture to initiate the cycloaddition.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude PROTAC product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final product.

-

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

Materials:

-

Purified recombinant target protein

-

Purified recombinant VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, Rbx1)

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC of interest

-

SDS-PAGE gels and Western blot reagents

-

Antibody against the target protein or an antibody against ubiquitin

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the purified target protein.

-

Add the PROTAC of interest at the desired concentration. Include a DMSO control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the purified VHL E3 ligase complex.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species or an anti-ubiquitin antibody.

-

Visualization of Signaling Pathways

VHL-recruiting PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. Below are examples of how the degradation of specific targets can modulate these pathways.

KRAS G12C and the MAPK Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12C, can lead to constitutive activation of this pathway, driving cancer development. A PROTAC targeting KRAS G12C can induce its degradation, thereby inhibiting downstream signaling.

STING and the Innate Immunity Pathway

Stimulator of interferon genes (STING) is a central mediator of the innate immune response to cytosolic DNA. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. In certain autoimmune or inflammatory conditions, hyperactivation of the STING pathway is detrimental. A PROTAC targeting STING can induce its degradation and dampen this immune response.

Conclusion

This compound is a powerful and versatile tool in the development of PROTACs for targeted protein degradation. Its modular nature, combined with the efficiency of click chemistry, allows for the rapid synthesis of novel degraders against a wide array of protein targets. The ability to recruit the well-characterized VHL E3 ligase provides a robust platform for inducing ubiquitination and subsequent proteasomal degradation. This technical guide has provided a comprehensive overview of the principles, quantitative metrics, and experimental methodologies associated with the use of this compound. As the field of targeted protein degradation continues to expand, the strategic application of such chemical tools will be paramount in advancing our understanding of cellular biology and developing novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Multikinase Degradation Profile of Azido-PEG2-VHL-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.

This technical guide focuses on Azido-PEG2-VHL , a key chemical tool for the synthesis of VHL-recruiting PROTACs. This compound is not a PROTAC itself, but a VHL ligand conjugated to a short polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group. This azide functionality allows for the facile and efficient synthesis of PROTACs through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. By coupling this compound with an alkyne-modified kinase-binding ligand, a diverse range of PROTACs can be rapidly generated.

The multikinase degradation profile of a PROTAC derived from this compound is determined by the kinase-binding warhead incorporated into the final molecule. By employing a promiscuous kinase inhibitor as the warhead, it is possible to create "multikinase degraders". This guide provides a representative multikinase degradation profile for a hypothetical PROTAC synthesized using this compound, compiled from data on various VHL-based PROTACs targeting different kinases.

Mechanism of Action

The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target kinase, the PROTAC, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the kinase.

Mechanism of action for a VHL-based PROTAC.

Representative Multikinase Degradation Profile

The following table summarizes the degradation profile of a representative multikinase degrader PROTAC synthesized from this compound. The data is compiled from various studies on VHL-based PROTACs with PEG linkers targeting different kinases. This table is intended to provide an illustrative example of the potential of this technology. Actual degradation profiles will be specific to the kinase-binding warhead used in the PROTAC synthesis.

| Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| p38α | MDA-MB-231 | 7 | >95 | [1] |

| BCR-ABL | K562 | 8.5 | >90 | [2] |

| ERK1/2 | HCT116 | 102 | >65 | [3] |

| CDK6 | MM.1S | <100 | >90 | [4] |

| WEE1 | OVCAR8 | ~250 | >80 | [5] |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Key Signaling Pathways

Understanding the signaling pathways in which the targeted kinases operate is crucial for predicting the downstream biological consequences of their degradation. Below are diagrams of several key kinase signaling pathways that are often targeted for degradation.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.

Simplified ERK/MAPK signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling network that governs cell growth, metabolism, and survival.

Simplified PI3K/AKT signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, and it plays a key role in inflammation and apoptosis.

Simplified p38 MAPK signaling pathway.

Experimental Protocols

PROTAC Synthesis via Click Chemistry

This protocol describes a general method for synthesizing a PROTAC using this compound and an alkyne-functionalized kinase inhibitor.

General workflow for PROTAC synthesis.

Materials:

-

This compound

-

Alkyne-functionalized kinase inhibitor

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMF/water mixture)

-

HPLC for purification

Procedure:

-

Dissolve this compound and the alkyne-functionalized kinase inhibitor in the chosen solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate.

-

Add an aqueous solution of CuSO4.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.

Western Blot Analysis for Kinase Degradation

This protocol outlines the steps to quantify the degradation of target kinases in cells treated with a PROTAC.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target kinases and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC or DMSO vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target kinase band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

-

Global Proteomics by Mass Spectrometry (TMT-based)

This protocol provides a high-level overview of a quantitative proteomics workflow to assess the selectivity of a PROTAC across the entire proteome.

Materials:

-

Cancer cell line of interest

-

PROTAC and vehicle control (DMSO)

-

Lysis buffer and sonicator

-

Trypsin

-

Tandem Mass Tag (TMT) labeling reagents

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap)

-

Proteomics data analysis software

Procedure:

-

Cell Culture, Treatment, and Lysis:

-

Culture and treat cells with the PROTAC or vehicle control.

-

Harvest and lyse the cells.

-

-

Protein Digestion and TMT Labeling:

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides from each condition with a different TMT isobaric tag.

-

Combine the labeled peptide samples.

-

-

LC-MS/MS Analysis:

-

Fractionate the combined peptide sample by HPLC.

-

Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify and quantify proteins using a proteomics software suite.

-

Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control.

-

Identify proteins that are significantly downregulated to assess the selectivity of the PROTAC.

-

Conclusion

This compound is a versatile and powerful tool for the rapid synthesis of VHL-recruiting PROTACs. By combining this building block with various kinase-binding warheads, researchers can generate potent and selective protein degraders. The ability to create multikinase degraders by using promiscuous kinase inhibitors opens up new avenues for targeting complex diseases driven by multiple signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug developers working in the exciting field of targeted protein degradation. The continued exploration of different linkers, E3 ligases, and kinase-binding moieties will undoubtedly lead to the development of novel and effective therapies.

References

- 1. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. VHL-PROTACs 5(Lancaster University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Strategic Significance of the PEG2 Linker in Azido-PEG2-VHL: A Technical Guide for Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth examination of Azido-PEG2-VHL, a key building block in PROTAC synthesis. We will dissect the strategic importance of its components, with a particular focus on the significance of the polyethylene (B3416737) glycol (PEG) linker of two units (PEG2). This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of next-generation protein degraders.

Introduction to PROTACs and the Role of this compound

PROTACs are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This catalytic mechanism allows for the removal of problematic proteins, offering a distinct advantage over traditional inhibitors.[2][3]

This compound is a versatile chemical tool used in the synthesis of PROTACs. It consists of three key components:

-

VHL Ligand: This moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC design.[1][4]

-

PEG2 Linker: A two-unit polyethylene glycol chain that connects the VHL ligand to the azide (B81097) group. The nature of this linker is a critical determinant of the final PROTAC's properties and efficacy.

-

Azido Group (N3): A reactive handle for "click chemistry," enabling the efficient and specific conjugation of the this compound moiety to a POI-binding ligand that has been functionalized with an alkyne group.

This guide will focus on the multifaceted role of the PEG2 linker in the context of VHL-based PROTACs.

The Multifaceted Significance of the PEG2 Linker

The linker in a PROTAC is far from a passive spacer; it plays a crucial role in several key aspects of the molecule's function. The choice of a PEG2 linker in this compound is a deliberate design element with significant implications.

Physicochemical Properties and Cell Permeability

One of the primary challenges in PROTAC design is their often-high molecular weight and lipophilicity, which can lead to poor solubility and limited cell permeability. PEG linkers, being hydrophilic, can enhance the aqueous solubility of the PROTAC molecule. However, the relationship between PEGylation and cell permeability is complex. While excessive hydrophilicity can impede passive diffusion across the cell membrane, shorter PEG chains like PEG2 can adopt conformations that shield the polar surface area of the PROTAC, potentially improving cell permeability compared to longer, more flexible PEG chains or more rigid alkyl linkers.

Ternary Complex Formation and Stability

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation. The length, flexibility, and chemical composition of the linker are critical in achieving the optimal geometry for this complex. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex.

The PEG2 linker offers a balance of flexibility and defined length, which can facilitate the necessary protein-protein interactions within the ternary complex. This can lead to positive cooperativity, where the binding of one protein enhances the affinity for the other, resulting in a more stable ternary complex and more efficient degradation.

Impact on Degradation Efficacy (DC50 and Dmax)

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation). The linker plays a direct role in these parameters. Studies have shown that varying the linker length can significantly impact both the potency and efficacy of a PROTAC. While the optimal linker length is target-dependent, systematic studies have demonstrated that even subtle changes in linker length can have profound effects on degradation.

Quantitative Data on Linker Performance in VHL-based PROTACs

The following tables summarize representative data from the literature, illustrating the impact of linker length and composition on the performance of VHL-based PROTACs. While direct, comprehensive comparisons for a PEG2 linker across multiple targets are not always available in a single study, the collected data provides a valuable framework for understanding the importance of linker optimization.

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy

| Target Protein | E3 Ligase | Linker Composition and Length | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | < 12 atoms | Inactive | N/A | |

| TBK1 | VHL | 21 atoms (PEG/alkyl) | 3 | 96 | |

| TBK1 | VHL | 29 atoms (PEG/alkyl) | 292 | 76 | |

| ERα | VHL | 12-atom PEG | Less Potent | - | |

| ERα | VHL | 16-atom PEG | More Potent | - |

Table 2: Biophysical Characterization of Ternary Complex Formation for VHL-based PROTACs

| PROTAC | Target Protein | Linker Composition | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |

| MZ1 | BRD4 (BD2) | 3-unit PEG | 4.5 | 22 | |

| MZ1 | BRD2 (BD2) | 3-unit PEG | 12 | 5.3 | |

| MZ1 | BRD3 (BD2) | 3-unit PEG | 170 | 0.8 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs synthesized using this compound. The following sections provide methodologies for key assays.

Synthesis of a VHL-based PROTAC using this compound

This protocol describes a general procedure for the final "click chemistry" step in synthesizing a PROTAC.

Materials:

-

Alkyne-functionalized POI ligand

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, t-BuOH/H2O)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

Procedure:

-

Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a solution of sodium ascorbate (5 equivalents) in water.

-

Add a solution of CuSO4 (0.1 equivalents) and TBTA (0.1 equivalents) in DMSO/water.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard assay for quantifying target protein degradation.

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and run equal amounts of protein on an SDS-PAGE gel. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.

Materials:

-

Cell line co-transfected with plasmids expressing the tagged POI (e.g., HA-tag) and tagged ubiquitin (e.g., His-tag)

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Antibody for immunoprecipitation (e.g., anti-HA)

-

Protein A/G beads

-

Antibody for western blotting (e.g., anti-His)

Procedure:

-

Cell Treatment: Treat transfected cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate) for a few hours.

-

Cell Lysis: Lyse the cells under denaturing conditions to preserve the ubiquitin linkages.

-

Immunoprecipitation: Immunoprecipitate the tagged POI using an appropriate antibody and protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by western blot using an antibody against the ubiquitin tag. An increase in the high molecular weight smear upon PROTAC treatment indicates increased ubiquitination of the POI.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., Biacore)

-

Purified VHL E3 ligase complex

-

Purified POI

-

PROTAC of interest

-

Running buffer